

3-Methylchromone: A Technical Guide to its Discovery and History

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Compound of Interest		
Compound Name:	3-Methylchromone	
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Abstract

This technical guide provides an in-depth overview of the discovery, history, and synthesis of **3-Methylchromone** (also known as 3-Methyl-4H-1-benzopyran-4-one). While the initial synthesis of the broader chromone scaffold dates back to the early 20th century, **3-Methylchromone** garnered significant attention in the mid-20th century for its therapeutic properties. This document details its historical development, established synthesis protocols, and spectroscopic characterization. Furthermore, it explores its known biological activity as a coronary vasodilator and proposes a likely signaling pathway based on established mechanisms of vasodilation. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail.

Introduction

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] The name "chromone" was first proposed by Bloch and Kostaniecki in 1900.[1] One of the earliest methods for the synthesis of the basic chromone structure was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid.[1][3] Among the vast family of chromone derivatives, **3-Methylchromone** emerged as a compound of significant therapeutic interest.



Discovery and History

The precise first synthesis of **3-Methylchromone** is not definitively documented in readily available literature. However, early investigations into chromone chemistry were conducted at the beginning of the 20th century by scientists such as S. Kostanecki. The first chromone compound to be used in its pure form in a clinical setting was Khellin, which was extracted from the seeds of the Ammi visnaga plant.

The development of **3-Methylchromone** for therapeutic use is more clearly chronicled. A significant milestone in its history is the 1962 patent by the French pharmaceutical company Roussel-UCLAF, which detailed a novel and commercially viable process for its preparation. This patent identifies **3-Methylchromone** as a compound used therapeutically as a coronary vasodilator. The patent also references an earlier synthesis method described by Mentzer in 1955, indicating that the compound was known in the scientific community prior to its large-scale production for medicinal purposes.

Synthesis of 3-Methylchromone

The synthesis of **3-Methylchromone** has been approached through various methods, with the most common strategies involving the cyclization of a C6-C3-C6 backbone.

Synthesis from o-Hydroxypropiophenone

A well-established and industrially significant method for the synthesis of **3-Methylchromone** involves the condensation of o-hydroxypropiophenone with a lower alkyl formate in the presence of a solid alkali metal alcoholate and a disubstituted amide. This method, detailed in the 1962 Roussel-UCLAF patent, offers a rapid reaction at low temperatures without the need for heating.

Experimental Protocol:

- Materials:
 - o-Hydroxypropiophenone
 - Methyl formate
 - Sodium methoxide



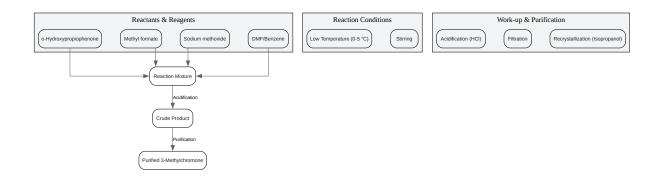
- Dimethylformamide (DMF)
- Benzene (or other inert solvent)
- Hydrochloric acid (for acidification)
- Isopropanol (for recrystallization)

Procedure:

- A suspension of sodium methoxide in a mixture of dimethylformamide and benzene is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
- The suspension is cooled to a low temperature (e.g., 0-5 °C).
- A solution of o-hydroxypropiophenone in benzene is added dropwise to the cooled suspension while maintaining the low temperature.
- Methyl formate is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at a low temperature for a specified period.
- The reaction mixture is then poured into ice water and acidified with hydrochloric acid to precipitate the crude 3-Methylchromone.
- The crude product is filtered, washed with water, and dried.
- Purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield pure 3-Methylchromone.

Logical Workflow for Synthesis:





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Caption: Synthesis workflow for **3-Methylchromone** from o-hydroxypropiophenone.

Spectroscopic Characterization

The identity and purity of **3-Methylchromone** can be confirmed using various spectroscopic techniques. The following data has been compiled from public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹ H NMR (Predicted)	¹³ C NMR
Chemical Shift (ppm)	Assignment
8.15 (dd, J=7.9, 1.6 Hz)	H-5
7.82 (s)	H-2
7.65 (ddd, J=8.6, 7.1, 1.7 Hz)	H-7
7.42 (d, J=8.4 Hz)	H-8
7.37 (t, J=7.5 Hz)	H-6
2.05 (s)	3-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3070	Aromatic C-H stretch
~2925	Methyl C-H stretch
~1645	C=O (ketone) stretch
~1610, 1570, 1470	Aromatic C=C stretch
~1220	C-O-C stretch

Mass Spectrometry (MS)

m/z	Assignment
160.05	[M] ⁺ (Molecular Ion)
132.04	[M - CO] ⁺
131.03	[M - CO - H] ⁺
103.05	[M - CO - H - CO]+
77.04	[C ₆ H ₅]+



Biological Activity and Signaling Pathway Coronary Vasodilator Activity

3-Methylchromone has been identified as a coronary vasodilator, a substance that widens the coronary arteries, thereby increasing blood flow to the heart muscle. This action can be beneficial in the treatment of conditions such as angina pectoris, where the heart muscle does not receive enough oxygen-rich blood.

Proposed Signaling Pathway

While the specific molecular targets and signaling pathway of **3-Methylchromone** have not been extensively elucidated in published literature, its action as a coronary vasodilator suggests a likely mechanism involving the nitric oxide (NO) signaling pathway. This is a common mechanism for many vasodilator drugs.

The proposed pathway is as follows:

- Stimulation of Nitric Oxide Synthase (NOS): 3-Methylchromone may directly or indirectly stimulate endothelial nitric oxide synthase (eNOS) in the endothelial cells lining the coronary arteries.
- Nitric Oxide (NO) Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
- Diffusion of NO: Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.
- Activation of Guanylate Cyclase: In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
- Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Activation of Protein Kinase G (PKG): The elevated levels of cGMP activate cGMPdependent protein kinase (PKG).



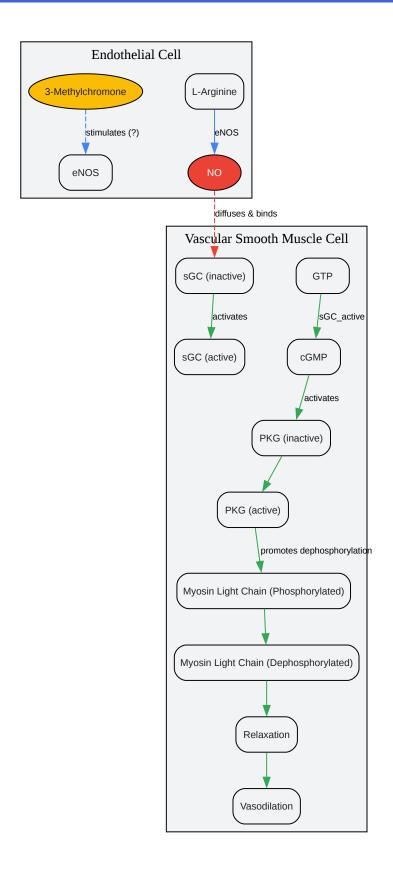




- Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains. This results in the relaxation of the vascular smooth muscle cells.
- Vasodilation: The relaxation of the smooth muscle cells leads to the widening of the coronary arteries, resulting in increased blood flow.

Proposed Signaling Pathway Diagram:





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Caption: Proposed signaling pathway for 3-Methylchromone-induced coronary vasodilation.



Note: The direct interaction of **3-Methylchromone** with eNOS is speculative and requires experimental validation. This diagram represents a plausible mechanism based on its known pharmacological effect.

Conclusion

3-Methylchromone is a synthetic chromone derivative with a notable history in medicinal chemistry, particularly for its application as a coronary vasodilator. While its initial discovery is not precisely documented, its synthesis and therapeutic use have been established since at least the mid-20th century. The synthesis from o-hydroxypropiophenone remains a key and efficient method for its preparation. Although the specific molecular interactions of **3-Methylchromone** are not fully elucidated, its vasodilatory effects likely operate through the nitric oxide/cGMP signaling pathway, a common mechanism for such agents. Further research is warranted to fully characterize its biological targets and downstream effects, which could open new avenues for the development of more potent and selective chromone-based therapeutics.

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